5-Amino-6-hydroxy-2-phenyl-4H-chromen-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-amino-6-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-15-10(17)6-7-12-14(15)11(18)8-13(19-12)9-4-2-1-3-5-9/h1-8,17H,16H2 |
InChI Key |
WOAHXIWJQKUJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3N)O |
Origin of Product |
United States |
Preparation Methods
Nitration of 6-Hydroxy-2-phenyl-4H-chromen-4-one
The nitration step begins with 6-hydroxy-2-phenyl-4H-chromen-4-one (III), which is treated with a nitrating agent under controlled conditions. As reported in the literature, concentrated sulfuric acid serves as both a catalyst and solvent, while nitric acid introduces the nitro group.
Procedure :
-
Reaction Setup : A mixture of 6-hydroxy-2-phenyl-4H-chromen-4-one (5.1 g, 0.02 mol) and concentrated sulfuric acid (30 mL) is stirred at 0–5°C for 30 minutes.
-
Nitration : A mixture of concentrated nitric acid (1.5 mL) and sulfuric acid (5 mL, 98%) is added dropwise while maintaining the temperature below 5°C.
-
Stirring and Quenching : The reaction is stirred at 5°C for 2 hours, then poured into ice-cold water to precipitate the product.
-
Isolation : The crude solid is filtered, dried, and recrystallized from acetone to yield 6-hydroxy-5-nitro-2-phenyl-4H-chromen-4-one (IV) as a pale-yellow crystalline solid.
Key Data :
| Parameter | Value |
|---|---|
| Starting Material (III) | 5.1 g (0.02 mol) |
| Nitric Acid Volume | 1.5 mL |
| Reaction Temperature | 0–5°C |
| Yield | 4.02 g (78%) |
| Melting Point | 240–420°C (decomposes) |
This step achieves a 78% yield, with the nitro group selectively introduced at the 5-position due to the directing effects of the hydroxyl and ketone groups.
Reduction of 6-Hydroxy-5-nitro-2-phenyl-4H-chromen-4-one
The nitro group in compound IV is reduced to an amine using iron powder in a hydrochloric acid-ethanol mixture, a classic Béchamp reduction method.
Procedure :
-
Reduction Setup : Iron powder (8 g) is added portion-wise to a refluxing mixture of IV (5.66 g, 0.02 mol) in ethanol (20 mL) and concentrated hydrochloric acid (30 mL).
-
Refluxing : The mixture is refluxed for 6 hours, during which the nitro group is reduced to an amine.
-
Workup : After cooling, the mixture is filtered to remove excess iron, and the filtrate is neutralized with aqueous sodium bicarbonate.
-
Isolation : The precipitate is filtered, washed with water, and recrystallized from methanol to yield this compound (V) as a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Starting Material (IV) | 5.66 g (0.02 mol) |
| Iron Powder Quantity | 8 g |
| Reaction Time | 6 hours |
| Yield | 3.1 g (56%) |
| Melting Point | 180–820°C |
The reduction step is sensitive to the purity of the nitro precursor and the stoichiometry of the reducing agent. Excess iron ensures complete reduction but requires careful removal to avoid contamination.
Optimization of Reaction Conditions
Effect of Reducing Agents
While iron powder in hydrochloric acid is the standard reducing agent, alternative methods such as catalytic hydrogenation or sodium dithionite have been explored for analogous compounds. However, iron remains preferred due to its cost-effectiveness and compatibility with the hydroxyl group’s acidity.
Analytical Characterization
The synthesized this compound is validated using spectroscopic and elemental analyses:
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of 5-Amino-6-hydroxy-2-phenyl-4H-chromen-4-one exhibit anti-inflammatory properties. A study demonstrated that certain derivatives could suppress pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathways in RAW264.7 cells, showcasing their potential for drug development against inflammation .
Anticancer Potential
The compound has shown promise in targeting multidrug-resistant cancer cells. Structure-activity relationship (SAR) studies have identified modifications that enhance the potency of similar chromene systems against such malignancies. For instance, derivatives have been designed to selectively kill MDR cancer cells, which is crucial given the challenges posed by conventional therapies .
Antimicrobial Activity
This compound and its derivatives have been evaluated for their antimicrobial properties. In vitro studies revealed effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .
Case Study 1: Anti-inflammatory Effects
A study focused on synthesizing a series of novel derivatives based on the flavonoid moiety found that many exhibited favorable nitric oxide inhibitory activity with low toxicity levels in cellular models. One compound significantly reduced IL-6 and TNF-alpha levels in serum during in vivo assessments, indicating strong potential for therapeutic applications in inflammatory diseases .
Case Study 2: Anticancer Efficacy
In another research effort targeting multidrug resistance in cancer treatment, a lead compound derived from the chromene system was shown to selectively kill resistant cancer cells while maintaining lower toxicity towards normal cells. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy against challenging cancer types .
Mechanism of Action
The mechanism of action of 5-Amino-6-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key structural analogs and their substituent patterns:
Physicochemical Insights :
- Polarity: The amino and hydroxyl groups in the target compound increase hydrophilicity compared to alkyl-substituted analogs (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) .
- Glycosylation : Glycosylated analogs exhibit higher molecular weight and altered bioavailability due to sugar moieties, contrasting with the simpler substitution pattern of the target compound .
Biological Activity
5-Amino-6-hydroxy-2-phenyl-4H-chromen-4-one, a synthetic flavonoid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a chromenone backbone characterized by a benzopyran structure with an amino group at the 5-position and a hydroxy group at the 6-position. Its molecular formula is . The unique substitutions on the chromenone structure enhance its solubility and bioactivity, making it a valuable candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antioxidant Activity : The compound demonstrates strong antioxidant properties, which are essential for combating oxidative stress and related diseases.
- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α through modulation of the TLR4/MAPK signaling pathway . This suggests its potential in treating inflammatory conditions.
- Antitumor Activity : Preliminary investigations indicate that this compound may possess anticancer properties, particularly against various tumor cell lines. It has been reported to outperform standard chemotherapeutic agents in certain assays .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound scavenges free radicals, thereby reducing oxidative damage to cells.
- Anti-inflammatory Mechanism : By inhibiting the TLR4/MAPK pathway, it reduces the expression of inflammatory mediators in vitro and in vivo, demonstrating its potential as an anti-inflammatory agent .
- Antitumor Mechanism : Molecular docking studies suggest that it interacts effectively with key proteins involved in tumor growth and metastasis, enhancing its anticancer efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of TLR4/MAPK pathway | |
| Antitumor | Interaction with tumor growth-related proteins |
Case Study: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of this compound, researchers utilized RAW264.7 macrophage cells treated with LPS to induce inflammation. The compound was administered at varying concentrations, revealing a significant reduction in nitric oxide (NO) production and pro-inflammatory cytokine release. In vivo tests on mice showed similar results, indicating its potential as an effective anti-inflammatory agent .
Case Study: Antitumor Efficacy
A comparative study evaluated the cytotoxic effects of this compound against various cancer cell lines, including HepG2 and MCF7. Results indicated that this compound exhibited notable cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest being explored through further molecular studies .
Q & A
Q. What are the optimal synthetic routes for 5-Amino-6-hydroxy-2-phenyl-4H-chromen-4-one, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis of chromenone derivatives often involves alkylation or functionalization of hydroxyl groups. For example, in analogous compounds, alkylation is achieved using potassium carbonate (K₂CO₃) as a base and allyl bromide in refluxing acetone (70°C, 4–6 hours) . Critical parameters include:
- Solvent choice : Acetone or DMF for polar aprotic conditions.
- Base selection : K₂CO₃ ensures deprotonation of hydroxyl groups without side reactions.
- Temperature control : Reflux conditions enhance reaction kinetics.
- Protection strategies : Amino and hydroxyl groups may require protection (e.g., acetyl or benzyl groups) to prevent undesired reactivity during synthesis.
Q. How can X-ray crystallography and associated software tools resolve the crystal structure of this compound?
Methodological Answer: X-ray crystallography involves:
Data collection : High-quality single crystals are irradiated to generate diffraction patterns.
Phase solving : Use direct methods (e.g., SHELXS) or Patterson maps to resolve phase problems .
Refinement : SHELXL refines atomic positions and thermal parameters iteratively .
Visualization : ORTEP-3 generates graphical representations of the molecular structure, highlighting bond angles and torsional conformations .
Validation tools (e.g., CCDC checks) ensure structural accuracy.
Advanced Research Questions
Q. What computational strategies are recommended to investigate the electronic properties and reactive sites of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Wavefunction analysis : Use Multiwfn to map electrostatic potential (ESP) surfaces, electron localization function (ELF), and bond order analysis . For example:
- ESP maps reveal regions of electron deficiency (potential reaction sites).
- Topological analysis (e.g., AIM theory) quantifies bond critical points for intramolecular interactions.
- Solvent effects : Incorporate PCM models to simulate solvent interactions.
Q. How should researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?
Methodological Answer:
Substituent variation : Systematically modify groups at positions 5 (amino), 6 (hydroxy), and 2 (phenyl) (e.g., halogenation, alkylation) .
Synthetic routes : Adapt protocols from analogous chromenones (e.g., alkylation with propargyl bromide or methyl iodide under reflux) .
Bioassays : Test derivatives for target activity (e.g., enzyme inhibition, antimicrobial assays).
Data correlation : Use multivariate analysis to link substituent properties (e.g., Hammett σ values) with bioactivity trends.
Q. What methodologies resolve contradictions between experimental and computational data (e.g., spectroscopic vs. DFT results)?
Methodological Answer:
- Iterative validation : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect NMR/IR peaks .
- Error analysis : Compare computational basis sets (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) to identify systematic deviations.
- Open data practices : Share raw diffraction data or computational inputs/outputs via repositories to enable reproducibility checks .
- Cross-validation : Use multiple spectroscopic techniques (e.g., 2D NMR, XPS) to confirm functional group assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
